

Application Note: Advanced Analytical Characterization of 4-Methylpyridine-2,5-dicarboxylic Acid

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Compound of Interest

Compound Name: 4-Methylpyridine-2,5-dicarboxylic acid
Cat. No.: B15348250

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Compound: **4-Methylpyridine-2,5-dicarboxylic acid** (CAS: 859189-82-5 | Formula: $C_8H_7NO_4$ | MW: 181.15 g/mol)

Executive Summary & Physicochemical Rationale

4-Methylpyridine-2,5-dicarboxylic acid is a highly functionalized N-heterocyclic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and agrochemicals. The presence of a basic pyridine nitrogen flanked by two acidic carboxylate groups imparts a strong zwitterionic character to the molecule.

This high polarity and pH-dependent ionization state present significant challenges for standard analytical workflows. Conventional reversed-phase chromatography often fails to retain such highly polar analytes, and their extensive hydrogen-bonding networks complicate spectroscopic sample preparation. This application note provides a comprehensive, self-validating suite of protocols—spanning mixed-mode chromatography, high-resolution mass spectrometry

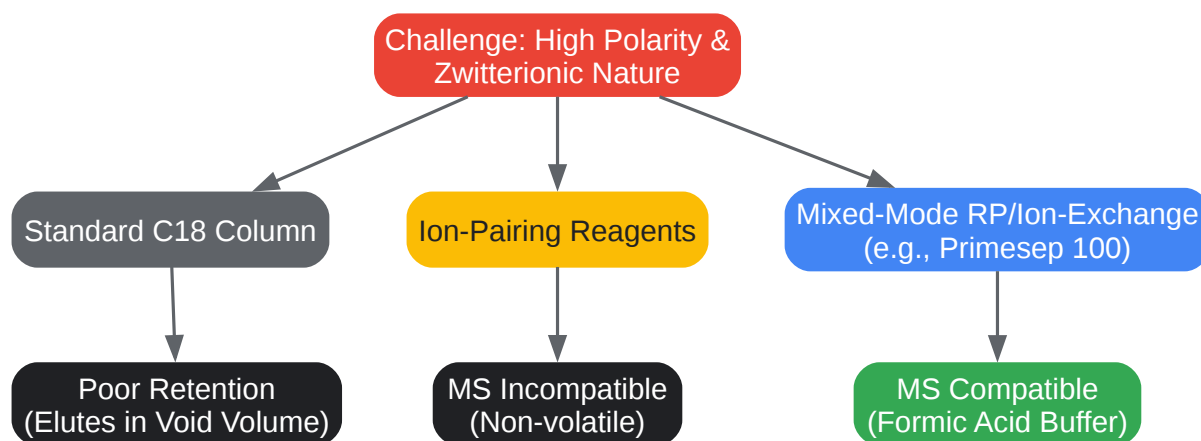
(HRMS), and nuclear magnetic resonance (NMR)—designed specifically to overcome the physicochemical hurdles of pyridine dicarboxylic acids.

Chromatographic Purity & Impurity Profiling

Causality of Method Selection

Standard C18 columns rely almost exclusively on hydrophobic interactions, which are insufficient for retaining highly polar, charged molecules like pyridine dicarboxylic acids. On a C18 phase, these compounds typically elute in the void volume, leading to poor resolution from solvent peaks and severe ion suppression in MS detectors.

To solve this, we utilize a mixed-mode stationary phase (e.g., Primesep 100), which combines reversed-phase and cation-exchange mechanisms. This dual-interaction allows for the robust retention of the zwitterion without the need for non-volatile ion-pairing reagents (like alkyl sulfonates), making the method directly transferable to LC-MS by simply utilizing a formic acid buffer. Furthermore, this approach is highly effective for separating structurally similar nephrotoxic impurities, such as 5-ethyl-2-methylpyridine and isonicotinic acid.



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Logical decision tree for selecting mixed-mode chromatography over standard C18.

Protocol 1: HPLC-UV Method for Purity Determination

Objective: Quantify the purity of **4-Methylpyridine-2,5-dicarboxylic acid** and separate related synthetic impurities.

Step-by-Step Methodology:

- Column Preparation: Install a Primesep 100 column (150 x 4.6 mm, 5 μ m) and equilibrate at 30°C.
- Mobile Phase Preparation:
 - Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).
 - Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).
- Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Mobile Phase A. Sonicate for 5 minutes and filter through a 0.22 μ m PTFE syringe filter.
- Gradient Program: Run a linear gradient from 10% B to 60% B over 15 minutes. Hold at 60% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.
- Detection: Set the UV-Vis diode array detector (DAD) to 254 nm (primary) and 210 nm (secondary). Flow rate: 1.0 mL/min. Injection volume: 5 μ L.

Self-Validation System (SST):

- Precision: The Relative Standard Deviation (RSD) of the main peak area across 5 replicate injections must be $\leq 1.0\%$.
- Peak Integrity: The tailing factor () of the main peak must be ≤ 1.5 . A > 1.5 indicates secondary interactions requiring an increase in buffer concentration.

Protocol 2: LC-MS/MS for Trace Impurity Profiling

Objective: Confirm the exact mass of the API and identify trace-level degradants.

Step-by-Step Methodology:

- Instrument Setup: Couple the HPLC system (using the method above) to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
- Ionization Mode: Operate the Electrospray Ionization (ESI) source in both Positive (+) and Negative (-) modes. (Note: The dual carboxylic acids make negative mode highly sensitive).
- Source Parameters: Capillary voltage at 3.0 kV (Pos) / 2.5 kV (Neg); Desolvation temperature at 350°C; Desolvation gas flow at 800 L/hr.
- Data Acquisition: Scan range
50–1000.

Self-Validation System (SST):

- Mass Accuracy: The system must be calibrated using a continuous lock-mass infusion (e.g., Leucine Enkephalin). The observed mass must be within ± 5 ppm of the theoretical monoisotopic masses:
 - Positive Mode
: Theoretical
182.0453
 - Negative Mode
: Theoretical
180.0297

Structural Elucidation via NMR Spectroscopy

Causality of Method Selection

Due to the extensive intermolecular hydrogen bonding network formed by the dicarboxylic acid moieties, **4-methylpyridine-2,5-dicarboxylic acid** exhibits extremely poor solubility in standard non-polar NMR solvents like Chloroform-d (

). Dimethyl sulfoxide-d₆ (

) is strictly required because its strong hydrogen-bond accepting nature disrupts the analyte's crystal lattice, providing a clear, highly resolved spectrum while stabilizing the zwitterion .

Protocol 3: ¹H and ¹³C NMR Acquisition

Step-by-Step Methodology:

- Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial. Add 0.6 mL of 99.9%

(containing 0.03% v/v TMS as an internal standard).

- Dissolution: Vortex for 60 seconds. If particulates remain, gently warm the vial to 40°C for 2 minutes. Transfer the clear solution to a 5 mm NMR tube.
- Acquisition (¹H NMR): Acquire at 400 MHz. Number of scans (ns) = 16; Relaxation delay (D1) = 2.0 s.
- Acquisition (¹³C NMR): Acquire at 100 MHz with proton decoupling. Number of scans (ns) = 1024; Relaxation delay (D1) = 2.0 s.

Self-Validation System (SST):

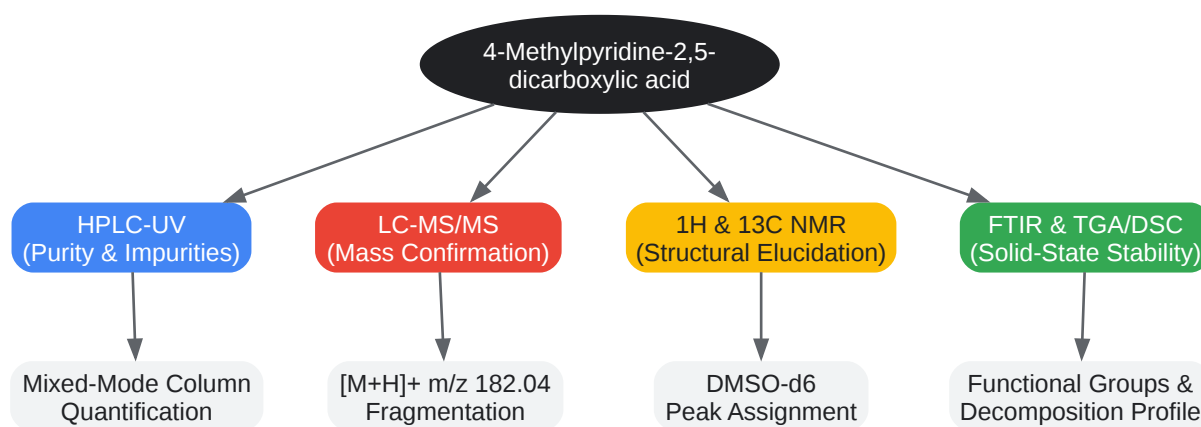
- Referencing: The residual pentet must resolve at exactly 2.50 ppm (¹H) and 39.5 ppm (¹³C).
- Quantitation Check: The integral ratio of the aliphatic methyl group to the two isolated aromatic pyridine protons must be exactly 3:1:1.

Table 1: Expected NMR Spectral Assignments ()

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment / Causality
^1H	13.60	Broad Singlet	2H	-COOH protons (Highly deshielded, exchanges with)
^1H	8.95	Singlet	1H	Pyridine H-6 (Deshielded by adjacent N and -COOH)
^1H	7.85	Singlet	1H	Pyridine H-3 (Para to H-6, no ortho/meta coupling)
^1H	2.60	Singlet	3H	-CH ₃ at C-4 (Aliphatic, shifted downfield by aromatic ring)
^{13}C	166.5, 165.8	Singlet	2C	Carbonyl carbons (C-2 and C-5 carboxylates)
^{13}C	151.2, 149.5, 148.0	Singlet	3C	Pyridine carbons (C-6, C-4, C-2 respectively)
^{13}C	128.5, 126.0	Singlet	2C	Pyridine carbons (C-5, C-3 respectively)
^{13}C	19.5	Singlet	1C	Aliphatic methyl carbon (-CH ₃)

End-to-End Analytical Workflow

To ensure robust characterization during drug development or material synthesis, the following workflow synthesizes the aforementioned techniques into a cohesive pipeline.



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End-to-end analytical workflow for the comprehensive characterization of pyridine dicarboxylic acids.

References

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